Cas no 131331-20-9 ((6,7-Dibromonaphthalen-2-yl)methanol)
(6,7-Dibromonaphthalen-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (6,7-Dibromonaphthalen-2-yl)methanol
- SCHEMBL10339312
- 131331-20-9
- DTXSID00564495
- DB-362230
-
- MDL: MFCD23701690
- Inchi: 1S/C11H8Br2O/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-5,14H,6H2
- InChI Key: HENVDODEQIACJU-UHFFFAOYSA-N
- SMILES: BrC1C(=CC2C=CC(CO)=CC=2C=1)Br
Computed Properties
- Exact Mass: 315.89214g/mol
- Monoisotopic Mass: 313.89419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 20.2Ų
(6,7-Dibromonaphthalen-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219006008-1g |
(6,7-Dibromonaphthalen-2-yl)methanol |
131331-20-9 | 95% | 1g |
1,065.90 USD | 2021-06-15 | |
| Alichem | A219006008-5g |
(6,7-Dibromonaphthalen-2-yl)methanol |
131331-20-9 | 95% | 5g |
2,626.40 USD | 2021-06-15 | |
| Chemenu | CM140520-1g |
(6,7-Dibromonaphthalen-2-yl)methanol |
131331-20-9 | 95% | 1g |
$689 | 2021-08-05 | |
| Chemenu | CM140520-5g |
(6,7-Dibromonaphthalen-2-yl)methanol |
131331-20-9 | 95% | 5g |
$1772 | 2021-08-05 | |
| Chemenu | CM140520-1g |
(6,7-Dibromonaphthalen-2-yl)methanol |
131331-20-9 | 95% | 1g |
$689 | 2024-08-02 | |
| Chemenu | CM140520-5g |
(6,7-Dibromonaphthalen-2-yl)methanol |
131331-20-9 | 95% | 5g |
$1772 | 2024-08-02 | |
| TRC | D079090-50mg |
(6,7-Dibromonaphthalen-2-yl)methanol |
131331-20-9 | 50mg |
$ 510.00 | 2022-06-06 | ||
| TRC | D079090-100mg |
(6,7-Dibromonaphthalen-2-yl)methanol |
131331-20-9 | 100mg |
$ 850.00 | 2022-06-06 | ||
| Crysdot LLC | CD12154441-1g |
(6,7-Dibromonaphthalen-2-yl)methanol |
131331-20-9 | 95+% | 1g |
$729 | 2024-07-23 | |
| Crysdot LLC | CD12154441-5g |
(6,7-Dibromonaphthalen-2-yl)methanol |
131331-20-9 | 95+% | 5g |
$1880 | 2024-07-23 |
(6,7-Dibromonaphthalen-2-yl)methanol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xingjie Wu,Linzhu Zhou,Yue Su,Chang-Ming Dong J. Mater. Chem. B, 2016,4, 2142-2152
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on (6,7-Dibromonaphthalen-2-yl)methanol
Introduction to (6,7-Dibromonaphthalen-2-yl)methanol (CAS No. 131331-20-9)
(6,7-Dibromonaphthalen-2-yl)methanol, with the chemical formula C10H6Br2O, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure, featuring a naphthalene core substituted with two bromine atoms at the 6 and 7 positions and a hydroxymethyl group at the 2 position, makes it a versatile intermediate for various synthetic applications. This compound has garnered attention due to its utility in the development of novel agrochemicals, pharmaceuticals, and materials science.
The unique structural features of (6,7-Dibromonaphthalen-2-yl)methanol contribute to its reactivity and make it a valuable building block in synthetic chemistry. The presence of bromine atoms enhances its participation in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. Additionally, the hydroxymethyl group provides a site for further functionalization, enabling the synthesis of more elaborate derivatives.
In recent years, (6,7-Dibromonaphthalen-2-yl)methanol has been extensively studied for its potential applications in drug discovery. Researchers have leveraged its structural motifs to design molecules with therapeutic properties. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes and receptors involved in inflammatory and infectious diseases. The bromine substituents facilitate modifications that can fine-tune the pharmacokinetic and pharmacodynamic profiles of these drug candidates.
The pharmaceutical industry has been particularly interested in exploring the bioactivity of naphthalene derivatives. Studies have demonstrated that substituents at the 6 and 7 positions of the naphthalene ring can significantly influence the biological activity of the molecule. In particular, (6,7-Dibromonaphthalen-2-yl)methanol has been used as a precursor in synthesizing compounds that exhibit antimicrobial and anti-inflammatory effects. These findings highlight its importance as a scaffold for developing novel therapeutic agents.
Beyond pharmaceuticals, (6,7-Dibromonaphthalen-2-yl)methanol finds applications in materials science. Its ability to undergo selective functionalization makes it a suitable candidate for designing advanced polymers and organic electronic materials. Researchers have utilized this compound to create conjugated polymers with enhanced light-emitting properties, which are useful in optoelectronic devices such as organic light-emitting diodes (OLEDs) and solar cells.
The synthesis of (6,7-Dibromonaphthalen-2-yl)methanol typically involves bromination reactions on a naphthalene precursor followed by reduction or hydroxylation steps to introduce the hydroxymethyl group. Advances in synthetic methodologies have improved the efficiency and scalability of these processes, making this compound more accessible for industrial applications. Recent innovations in catalytic systems have also enabled greener synthetic routes, reducing waste and energy consumption.
The growing interest in sustainable chemistry has prompted researchers to develop environmentally friendly methods for producing (6,7-Dibromonaphthalen-2-yl)methanol. For example, biocatalytic approaches using engineered enzymes have been explored as an alternative to traditional chemical synthesis. These methods not only reduce environmental impact but also offer higher selectivity and yield under mild reaction conditions.
In conclusion, (6,7-Dibromonaphthalen-2-yl)methanol (CAS No. 131331-20-9) is a multifaceted compound with significant applications across multiple industries. Its role as an intermediate in pharmaceutical synthesis, agrochemical development, and materials science underscores its importance. As research continues to uncover new methodologies for its production and utilization, this compound is poised to remain a cornerstone of innovation in organic chemistry.
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